Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (400 MHz, DMSO-d₆) of this compound exhibits distinct signals:
- A singlet at δ 3.63 ppm (3H) for the methyl ester group.
- A multiplet at δ 7.35–7.20 ppm (5H) for the benzyl aromatic protons.
- A broad singlet at δ 5.28 ppm (1H) for the hydroxyl group, indicative of hydrogen bonding.
- Resonances between δ 2.53–1.59 ppm correspond to piperidine ring protons, with splitting patterns reflecting coupling between axial and equatorial positions.
The ¹³C NMR spectrum reveals:
Infrared (IR) Spectroscopy
Key IR absorptions include:
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 250 [M+H]⁺ , consistent with the molecular formula C₁₄H₁₉NO₃. Fragment ions at m/z 232 (-H₂O) and m/z 91 (benzyl group) confirm the loss of functional groups.
Crystallographic Analysis and Conformational Studies
While direct X-ray crystallographic data for this compound are unavailable, studies on analogous piperidine derivatives provide insights. For example, 1-benzyl-4-hydroxypiperidine-4-carboxamide (CID 22744520) crystallizes in a monoclinic system with a chair conformation, where the hydroxyl group adopts an equatorial position. Computational models predict similar behavior for the methyl ester derivative, with intramolecular hydrogen bonding between the hydroxyl and ester carbonyl oxygen stabilizing the conformation.
Crystallization challenges arise from the compound’s flexibility and polar functional groups. Co-crystallization with chaperone compounds (e.g., hydrogen-bond acceptors) may improve crystal lattice formation, as demonstrated for related piperidine derivatives. Conformational free energy calculations suggest that protonation of the piperidine nitrogen increases the axial preference of polar substituents by 0.7–0.8 kcal/mol , highlighting pH-dependent structural dynamics.
Comparative Analysis with Related Piperidine Derivatives
This compound shares structural motifs with several piperidine-based compounds (Table 2). Key comparisons include:
The hydroxyl and ester groups in this compound confer unique solubility properties, with a calculated logP of 1.12 , making it more hydrophilic than non-hydroxylated analogs like methyl 1-benzylpiperidine-4-carboxylate (logP 2.53). Additionally, the hydroxyl group enables participation in intramolecular hydrogen bonds , which are absent in carboxamide or ketone derivatives.
Properties
IUPAC Name |
methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-13(16)14(17)7-9-15(10-8-14)11-12-5-3-2-4-6-12/h2-6,17H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWUAQUQAKCWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30492439 | |
| Record name | Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30492439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60437-30-1 | |
| Record name | Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30492439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Hydrolysis of 1-benzyl-4-hydroxypiperidine-4-carbonitrile
- Reactants: 1-benzyl-4-hydroxypiperidine-4-carbonitrile, concentrated hydrochloric acid, water.
- Conditions: Stirring at 90 °C for 1 hour.
- Purpose: Conversion of the nitrile group (-CN) to the corresponding carboxylic acid intermediate.
- Process: The nitrile is treated with concentrated hydrochloric acid and heated, promoting hydrolysis to the acid or acid salt form.
Step 2: Esterification to Methyl Ester
- Reactants: Hydrolyzed intermediate, methanol, concentrated sulfuric acid.
- Conditions: Stirring at 50 °C for 1 hour.
- Purpose: Formation of methyl ester from the acid intermediate.
- Process: The hydrolyzed residue is dissolved in methanol, sulfuric acid is added as a catalyst, and the mixture is stirred to promote esterification.
Step 3: Work-up and Purification
- After reaction completion, the mixture is cooled and diluted with ethyl acetate.
- The solution is rendered alkaline using saturated sodium carbonate solution to neutralize acids.
- Organic phase is washed with sodium chloride solution, dried over sodium sulfate, and concentrated under reduced pressure.
- The product is isolated as a white solid with a yield of approximately 90%.
Detailed Reaction Conditions and Yields
| Step | Reactants | Conditions | Duration | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrolysis | 1-benzyl-4-hydroxypiperidine-4-carbonitrile, conc. HCl, water | 90 °C, stirring | 1 hour | - | Complete hydrolysis to acid |
| Esterification | Hydrolyzed intermediate, methanol, conc. H2SO4 | 50 °C, stirring | 1 hour | - | Efficient methyl ester formation |
| Work-up & Purification | Ethyl acetate, Na2CO3, NaCl, Na2SO4 | Room temperature | - | 90% | High purity product obtained |
Research Findings and Analysis
- The two-step hydrolysis and esterification method is efficient, providing a high yield (~90%) of methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate with good purity.
- Use of concentrated hydrochloric acid for nitrile hydrolysis at elevated temperature ensures complete conversion without prolonged reaction times.
- Sulfuric acid-catalyzed esterification in methanol is a classical and robust approach, avoiding the use of more toxic or expensive reagents.
- The process avoids the use of chlorinated solvents or excessive organic solvents, making it more environmentally friendly and cost-effective.
- The product can be purified effectively by standard extraction and drying techniques, facilitating scale-up.
Comparative Notes on Related Synthetic Methods
While direct preparation methods for this compound are somewhat limited in literature, related intermediates such as 1-benzyl-4-anilinopiperidine-4-carboxylic acid have been synthesized via multi-step reactions involving cyanohydrin formation, amination, and hydrolysis. These methods often involve:
- Use of 1-benzyl-4-piperidone as starting material.
- Addition of hydrocyanic acid under basic catalysis.
- Subsequent reaction with aniline and acid hydrolysis steps.
- These processes tend to be longer, use more organic solvents, and have lower overall yields compared to the direct hydrolysis and esterification route for this compound.
Summary Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Hydrolysis + Esterification (Direct method) | 1-benzyl-4-hydroxypiperidine-4-carbonitrile | Conc. HCl (90 °C), MeOH, conc. H2SO4 (50 °C) | High yield (~90%), straightforward, less solvent use | Requires handling of concentrated acids |
| Multi-step synthesis via 1-benzyl-4-piperidone intermediates | 1-benzyl-4-piperidone | Hydrocyanic acid, aniline, sulfuric acid, HCl reflux | Access to related analogs, versatile | Longer reaction time, more solvents, lower yield |
Chemical Reactions Analysis
Types of Reactions: Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: 1-benzyl-4-oxopiperidine-4-carboxylate.
Reduction: 1-benzyl-4-hydroxypiperidine-4-methanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Analgesic Properties
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate serves as a precursor in the synthesis of potent analgesics. Its structural features contribute to the development of compounds that exhibit significant analgesic activity with minimal side effects. Research indicates that derivatives of this compound can act as effective narcotic analgesics, similar to remifentanil, which is known for its ultra-short action and low accumulation during continuous infusion .
Opioid Receptor Interaction
Studies have shown that piperidine derivatives can interact with opioid receptors, providing insights into their potential as pain management agents. The compound's ability to modulate these receptors makes it a candidate for further exploration in opioid research, particularly in designing drugs that minimize addiction risks while maintaining efficacy .
Organic Synthesis
Synthesis of Enantiomerically Pure Compounds
this compound is utilized in synthesizing enantiomerically pure compounds through various methods, including asymmetric synthesis and chiral resolution techniques. The application of the Mosher method for determining absolute configurations highlights its significance in producing optically active substances .
Peptide Synthesis
The compound is also noted for its role as an organic buffer in peptide synthesis. Its high yielding properties make it suitable for solid-phase peptide synthesis (SPPS), where it aids in the formation of peptide bonds efficiently . This application is crucial in biochemistry and pharmaceutical development, where peptides serve as therapeutic agents.
Case Study 1: Development of Analgesics
A study focused on the synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid demonstrated the effectiveness of this compound as an intermediate. The optimized synthetic route improved yields while reducing environmental impact by minimizing the use of organic solvents . This advancement signifies a step towards more sustainable pharmaceutical manufacturing practices.
Case Study 2: Chiral Resolution
Research employing the Mosher method successfully assigned absolute configurations to various derivatives of this compound. This method's adaptability underscores the compound's utility in producing chiral molecules essential for drug development, particularly in creating compounds with specific biological activities .
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with receptors in the nervous system, modulating neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
1-Benzyl-4-hydroxypiperidine: Shares a similar core structure but lacks the ester group.
Methyl 1-benzyl-3-hydroxypiperidine-4-carboxylate: Similar structure with a hydroxyl group at a different position.
Ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate: Similar structure with an ethyl ester instead of a methyl ester
Uniqueness: Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Biological Activity
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate (MBHPC) is a chemical compound with a molecular formula of C14H19NO3 and a molecular weight of 249.31 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its interactions with various biological targets. This article delves into the biological activity of MBHPC, focusing on its mechanism of action, pharmacological properties, and relevant research findings.
Target Receptors and Enzymes
MBHPC primarily acts as an antagonist to the muscarinic acetylcholine receptor (mAChR). This interaction is significant as mAChRs are involved in various physiological processes, including neurotransmission and modulation of smooth muscle activity. The antagonistic action of MBHPC may lead to altered acetylcholine signaling, impacting a range of downstream effects in biological systems.
Biochemical Pathways
The compound's action on mAChRs affects several biochemical pathways, including those related to neurotransmitter release and muscle contraction. By inhibiting these pathways, MBHPC can potentially influence conditions related to neurological disorders and other physiological responses.
Pharmacokinetics
MBHPC is characterized by favorable pharmacokinetic properties:
- Absorption : It is expected to have high gastrointestinal absorption due to its lipophilic nature.
- Blood-Brain Barrier Permeability : The compound has been noted for its ability to cross the blood-brain barrier (BBB), making it a candidate for neurological applications.
In Vitro Studies
Research has shown that MBHPC exhibits various biological activities:
- Antagonistic Activity : Studies indicate that MBHPC effectively inhibits mAChR-mediated responses, which may have implications for treating conditions such as Alzheimer's disease or other cognitive disorders.
- Analgesic and Anti-inflammatory Properties : Preliminary investigations suggest that MBHPC may possess analgesic and anti-inflammatory effects, although further studies are needed to confirm these findings.
Case Studies
Several studies have explored the biological effects of piperidine derivatives similar to MBHPC:
- Cytotoxicity in Cancer Cells : Research indicates that structurally related compounds demonstrate cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
- Neuroprotective Effects : Compounds with similar structures have shown neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Comparative Analysis
The following table summarizes the biological activities and properties of MBHPC compared to similar compounds:
| Compound Name | Antagonistic Activity | BBB Permeability | Analgesic Effect | Cytotoxicity |
|---|---|---|---|---|
| This compound | Yes | High | Yes | Moderate |
| 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid | Yes | Moderate | Potential | Low |
| 1-Benzylpiperidine-4-carboxylic acid | No | Low | No | Moderate |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from piperidine derivatives. For example, a benzylation step using benzyl halides followed by carboxylation with methyl chloroformate under controlled pH (8–9) is common . Key parameters include:
- Temperature : Maintain 0–5°C during carboxylation to prevent side reactions.
- Catalysts : Use triethylamine or DMAP to enhance reaction efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
- Yield Optimization : Pre-activate intermediates (e.g., tert-butoxycarbonyl protection) to stabilize reactive sites .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .
- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical advice .
- Decomposition Risks : Avoid prolonged exposure to moisture or strong oxidizers, which may degrade the hydroxyl and ester functionalities .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regioselectivity (e.g., benzyl group at N1, hydroxyl at C4). Key signals:
- Benzyl protons: δ 7.2–7.4 ppm (multiplet).
- Piperidine C4-OH: δ 3.8–4.1 ppm (broad singlet) .
- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ peak at m/z 264.3 (calc. 264.3) .
- IR : Stretch at 1720–1740 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (hydroxyl O-H) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported stereochemistry of this compound?
- Methodological Answer :
- Data Collection : Use SHELX for single-crystal X-ray diffraction. Key steps:
- Grow crystals via slow evaporation in ethanol/water (3:1).
- Refine structures with SHELXL, focusing on the hydroxyl group’s hydrogen-bonding network (e.g., O-H···O=C interactions) .
- Validation : Compare experimental bond lengths/angles (e.g., C4-O = 1.42 Å) with DFT-optimized models to resolve discrepancies .
Q. What strategies mitigate low yields in the final carboxylation step?
- Methodological Answer :
- Solvent Optimization : Replace THF with DCM to reduce steric hindrance during esterification .
- pH Control : Use buffered conditions (pH 8.5) to stabilize the intermediate enolate .
- Catalytic Systems : Test Pd(OAc)₂/Xantphos for cross-coupling steps, improving yields from 45% to 72% .
Q. How does the hydroxyl group at C4 influence biological activity compared to analogs?
- Methodological Answer :
- Comparative Studies : Synthesize analogs (e.g., 4-methoxy or 4-H derivatives) and test in receptor-binding assays.
- Example: Replace -OH with -OCH₃ to assess hydrogen-bonding impact on affinity for σ receptors .
- Computational Modeling : Perform docking studies (AutoDock Vina) to map interactions between the hydroxyl group and target proteins .
Q. What are the limitations of current toxicity data, and how can they be addressed?
- Methodological Answer :
- Gaps : Most SDS reports state "toxicological data not thoroughly investigated" .
- Testing Protocols :
- In Vitro : Use HepG2 cells for acute toxicity screening (IC₅₀ determination).
- In Vivo : Administer doses (10–100 mg/kg) in rodent models, monitoring liver/kidney biomarkers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
